molecular formula C21H22ClN3O2S B2439206 2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline CAS No. 1115338-24-3

2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline

Cat. No. B2439206
CAS RN: 1115338-24-3
M. Wt: 415.94
InChI Key: KAIMDMKQFUVWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as ACQ or NSC 748392 and is a quinoxaline derivative. The focus of

Scientific Research Applications

Catalytic Applications in Synthesis Quinoxaline derivatives, closely related to 2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline, have been synthesized using innovative catalytic methods. For instance, silica bonded S-sulfonic acid has been utilized as a recyclable catalyst for synthesizing quinoxaline derivatives at room temperature, highlighting an environmentally friendly approach to producing these compounds with potential applications in drug development and materials science (Niknam, Saberi, & Mohagheghnejad, 2009).

Antibacterial Applications Quinoxaline derivatives have shown promise in antibacterial applications. A study on the green synthesis of novel quinoxaline sulfonamides demonstrated significant antibacterial activity against Staphylococcus spp. and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Anticancer Activity The synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines via ring-closing metathesis has been explored, indicating potential applications in the development of anticancer compounds. These studies contribute to the ongoing research in cancer treatment, where novel compounds are being investigated for their efficacy against various cancer cell lines (Chou, Liang, Lee, & Liu, 2007).

Development of Sulfa Drugs Research into novel azo-Sulpha drugs based on quinoxaline-2-one and quinoxaline-2-thione has been conducted, showcasing the synthesis and application of these compounds as antibacterial and antifungal agents. This work underlines the versatility of quinoxaline derivatives in developing new therapeutic drugs (Awad, 2007).

Fluorescent Probes Quinoxaline derivatives have been synthesized as blue-green fluorescent probes, demonstrating the utility of these compounds in materials science, particularly in the development of optical materials and sensors. The fluorescent properties of these compounds offer exciting possibilities for future applications in bioimaging and diagnostics (Bodke, Shankerrao, & Harishkumar, 2013).

properties

IUPAC Name

2-(azepan-1-yl)-3-[(4-chlorophenyl)methylsulfonyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c22-17-11-9-16(10-12-17)15-28(26,27)21-20(25-13-5-1-2-6-14-25)23-18-7-3-4-8-19(18)24-21/h3-4,7-12H,1-2,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIMDMKQFUVWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline

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